
1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes two cyclopropane rings and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with cyclopropanecarboxaldehyde in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropylmethyl position, using reagents such as alkyl halides or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, organometallic reagents, and other nucleophiles.
Major Products Formed:
Oxidation: Cyclopropylmethylcyclopropanecarboxylic acid.
Reduction: Cyclopropylmethylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropylmethyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The cyclopropane rings may also contribute to the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Cyclopropanecarboxaldehyde: Similar structure but lacks the cyclopropylmethyl group.
Cyclopropylmethyl bromide: Similar structure but lacks the aldehyde group.
Cyclopropylmethylcyclopropane: Similar structure but lacks the aldehyde functional group.
Uniqueness: 1-(Cyclopropylmethyl)cyclopropane-1-carbaldehyde is unique due to the presence of both cyclopropane rings and an aldehyde group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c9-6-8(3-4-8)5-7-1-2-7/h6-7H,1-5H2 |
Clave InChI |
FLDXZZLLYLMRBP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CC2(CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13086757.png)
![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)
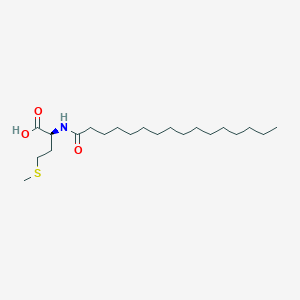
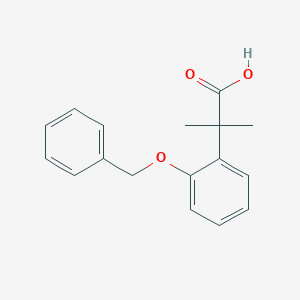
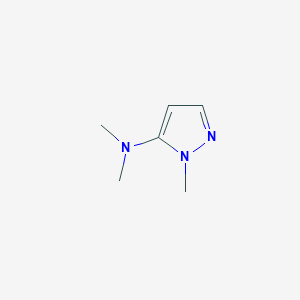
![4-[(Azetidin-3-yloxy)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B13086794.png)
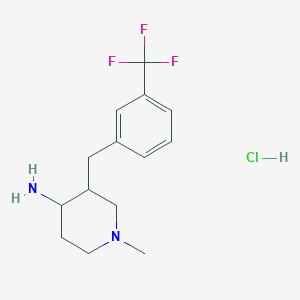
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)
![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)

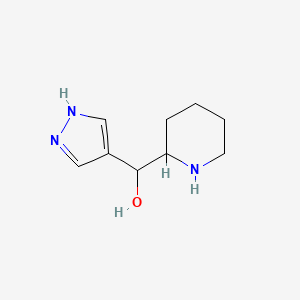

![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)

